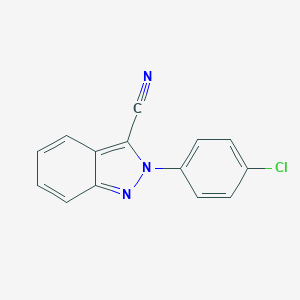
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide, also known as TMB-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. TMB-3 is a derivative of the natural compound harmine, which is found in several plant species, including Peganum harmala and Banisteriopsis caapi. The synthesis of TMB-3 involves the modification of harmine through the addition of a pyridine ring and a benzamide group.
Mécanisme D'action
The exact mechanism of action of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is not fully understood. However, it is thought to interact with several cellular pathways, including the serotonin and dopamine systems in the brain, as well as the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter systems in the brain, and the inhibition of viral replication. However, the specific effects of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide can vary depending on the specific cell type and experimental conditions used.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in lab experiments is its potential therapeutic properties in several areas of scientific research. Additionally, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is a relatively stable compound that can be synthesized in relatively large quantities. However, one limitation of using 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in lab experiments is that its specific effects can vary depending on the specific cell type and experimental conditions used.
Orientations Futures
There are several future directions for the research on 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide. One area of research is the further elucidation of its mechanism of action, particularly in the context of its potential therapeutic properties. Additionally, further research is needed to determine the specific conditions under which 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide is most effective, particularly in the context of cancer and infectious disease research. Finally, the potential use of 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide in clinical settings should be explored further, particularly in the context of its potential as an antidepressant or antiviral therapy.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has shown potential in several areas of scientific research, including neuropharmacology, cancer research, and infectious disease research. In neuropharmacology, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have antidepressant and anxiolytic properties, potentially through its interaction with the serotonin and dopamine systems in the brain. In cancer research, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast cancer and leukemia cells. In infectious disease research, 3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide has been shown to have antiviral properties against several viruses, including HIV and herpes simplex virus.
Propriétés
Nom du produit |
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide |
|---|---|
Formule moléculaire |
C16H18N2O5 |
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(6-methoxypyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H18N2O5/c1-20-12-7-10(8-13(21-2)15(12)23-4)16(19)18-11-5-6-14(22-3)17-9-11/h5-9H,1-4H3,(H,18,19) |
Clé InChI |
LEGMHUCBFXAVLY-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
COC1=NC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240811.png)
![N-cyclohexyl-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B240814.png)

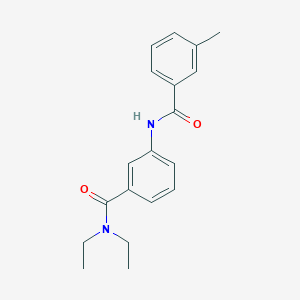
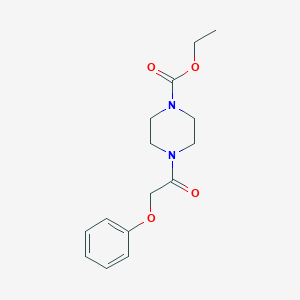
![3-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B240823.png)
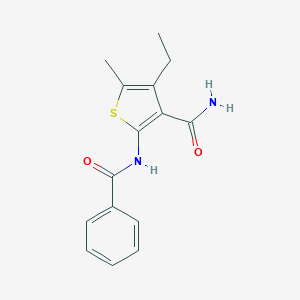
![2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B240829.png)

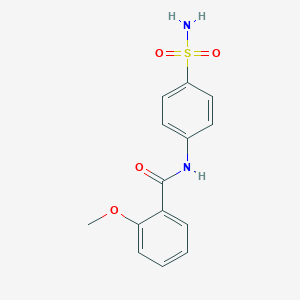

![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzoate](/img/structure/B240835.png)

